molecular formula C19H20IN3OS B4928883 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide CAS No. 6408-66-8

3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4928883
CAS RN: 6408-66-8
M. Wt: 465.4 g/mol
InChI Key: OHUJJVFLEYBBJE-UHFFFAOYSA-N
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Description

3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide, also known as ML-18, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It belongs to the family of benzamides and is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX).

Mechanism of Action

The mechanism of action of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves binding to the active site of CAIX and inhibiting its enzymatic activity. CAIX plays a crucial role in maintaining pH homeostasis in cancer cells by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CAIX leads to an accumulation of carbon dioxide and a decrease in pH, which can impair cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit potent antitumor activity in vitro and in vivo. It has been found to decrease the growth and metastasis of renal cell carcinoma, breast cancer, and glioblastoma. 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in these cancers. In addition, 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been found to have a low toxicity profile in animal models, making it a promising candidate for clinical trials.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is its high selectivity for CAIX, which makes it a valuable tool for studying the role of CAIX in cancer biology. However, one of the limitations of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain assays. In addition, 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been found to be sensitive to light and air, which can affect its stability over time.

Future Directions

There are several potential future directions for the research on 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the structure of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide. Another area of interest is the investigation of the role of CAIX in other types of cancer and in non-cancerous diseases such as hypoxia and ischemia. Finally, the clinical evaluation of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide as a potential cancer therapy is an important future direction for this compound.

Synthesis Methods

The synthesis of 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide involves the reaction of 3-iodobenzoyl chloride with N-(4-aminophenyl)piperidine-1-carbothioamide in the presence of triethylamine. The resulting product is then treated with benzoyl chloride to obtain the final compound. The overall yield of the synthesis is reported to be around 20%.

Scientific Research Applications

3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential applications in cancer research. Carbonic anhydrase IX is overexpressed in many types of tumors, including renal cell carcinoma, breast cancer, and glioblastoma. Inhibition of CAIX has been shown to reduce tumor growth and increase the efficacy of chemotherapy and radiation therapy. 3-iodo-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide has been found to be a potent and selective inhibitor of CAIX, making it a promising candidate for cancer therapy.

properties

IUPAC Name

3-iodo-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3OS/c20-15-6-4-5-14(13-15)18(24)22-19(25)21-16-7-9-17(10-8-16)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJJVFLEYBBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367681
Record name STK024070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

CAS RN

6408-66-8
Record name STK024070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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